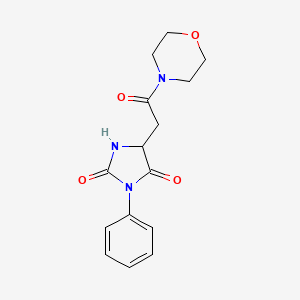

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione is a heterocyclic compound that features both morpholine and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione typically involves multicomponent reactions. One common method involves the reaction of morpholine with a suitable imidazolidine precursor under controlled conditions. The reaction is often carried out in a solvent such as toluene, with a catalyst like ytterbium (III) triflate to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible at different positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may modulate the activity of voltage-gated sodium and calcium channels, which are crucial in the transmission of nerve impulses . This modulation can result in anticonvulsant and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: Known for its anticonvulsant properties.

2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Another heterocyclic compound with potential medicinal applications.

Uniqueness

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Biological Activity

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features an imidazolidine core with a morpholino group contributing to its pharmacological properties. Its chemical structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 244.28 g/mol |

| LogP | 2.5 |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it leads to cell cycle arrest and promotes apoptotic cell death in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma) .

- Case Study : In a study involving HT-1080 fibrosarcoma cells, the compound exhibited an IC50 value of 19.56 µM, indicating significant growth inhibition . The mechanism was further elucidated through Annexin V staining and caspase activation assays.

Antiviral Activity

While primarily noted for its anticancer properties, there is also emerging evidence regarding its antiviral potential. Preliminary screenings indicated that while the compound did not show significant activity against SARS-CoV-2 (EC50 > 100 µM), it may have other viral targets yet to be explored .

Neuroprotective Effects

Research has also suggested neuroprotective properties associated with similar imidazolidine derivatives. These compounds have been shown to ameliorate neuronal damage in models of neurodegeneration .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler imidazolidine derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Summary of Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

Properties

IUPAC Name |

5-(2-morpholin-4-yl-2-oxoethyl)-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c19-13(17-6-8-22-9-7-17)10-12-14(20)18(15(21)16-12)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLWGYXGYOUDRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2C(=O)N(C(=O)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.